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Compound of Interest

Compound Name: 5-Oxodecanoic acid

Cat. No.: B1666350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Oxodecanoic acid (CAS No. 624-01-1). Due to the limited availability of experimentally

derived public data for this specific compound, this document presents a combination of

predicted data and expected spectroscopic characteristics based on the known structure and

functional groups. Furthermore, it outlines detailed, generalized experimental protocols for the

spectroscopic analysis of keto-fatty acids, which are directly applicable to 5-Oxodecanoic
acid.

Introduction
5-Oxodecanoic acid is a medium-chain fatty acid containing a ketone functional group. Its

molecular formula is C₁₀H₁₈O₃, with a monoisotopic mass of 186.1256 Da. The structural

analysis of such molecules is crucial for their identification, purity assessment, and elucidation

of their roles in various chemical and biological processes. The primary analytical techniques

for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Infrared (IR) spectroscopy.

Data Presentation
As experimental spectroscopic data for 5-Oxodecanoic acid is not readily available in public

spectral databases, this section provides predicted mass spectrometry data and expected

ranges for NMR and IR spectroscopy based on the compound's structure.
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Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of 5-
Oxodecanoic acid. This data is computationally generated and serves as a guide for mass

spectrometry analysis.[1]

Adduct Predicted m/z

[M+H]⁺ 187.13288

[M+Na]⁺ 209.11482

[M-H]⁻ 185.11832

[M+NH₄]⁺ 204.15942

[M+K]⁺ 225.08876

[M+H-H₂O]⁺ 169.12286

[M+HCOO]⁻ 231.12380

[M]⁺ 186.12505

[M]⁻ 186.12615

Expected NMR Spectroscopic Data
¹H NMR: The proton NMR spectrum of 5-Oxodecanoic acid is expected to show distinct

signals corresponding to the different proton environments.
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Protons
Expected Chemical Shift
(ppm)

Multiplicity

-COOH 10-12 broad singlet

-CH₂- adjacent to COOH (C2) ~2.3 triplet

-CH₂- adjacent to C=O (C4

and C6)
~2.4-2.7 multiplet

-CH₂- groups in the alkyl chain

(C3, C7, C8, C9)
1.2-1.7 multiplet

Terminal -CH₃ (C10) ~0.9 triplet

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

Carbon Atom Expected Chemical Shift (ppm)

-COOH (C1) 175-185

-C=O (C5) 205-220

-CH₂- adjacent to COOH (C2) 30-40

-CH₂- groups adjacent to C=O (C4, C6) 35-45

-CH₂- groups in the alkyl chain (C3, C7, C8) 20-35

-CH₂- (C9) ~22

Terminal -CH₃ (C10) ~14

Expected Infrared (IR) Spectroscopy Data
The IR spectrum of 5-Oxodecanoic acid will be characterized by the vibrational frequencies of

its functional groups.
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Functional Group Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

Carboxylic Acid O-H stretch 3300-2500 Strong, Broad

Carbonyl (Acid) C=O stretch 1700-1725 Strong

Carbonyl (Ketone) C=O stretch 1710-1720 Strong

Alkyl C-H stretch 2960-2850 Strong

Carboxylic Acid C-O stretch 1320-1210 Medium

Experimental Protocols
The following are detailed, generalized protocols for acquiring spectroscopic data for a keto-

fatty acid like 5-Oxodecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 5-Oxodecanoic acid for ¹H NMR and 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: 400 MHz (or higher) NMR spectrometer.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64.
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Spectral Width: 0-15 ppm.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

Referencing: The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26

ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

Instrument: 100 MHz (or higher) NMR spectrometer.

Pulse Program: Standard proton-decoupled pulse program.

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

Spectral Width: 0-220 ppm.

Relaxation Delay: 2 seconds.

Temperature: 298 K.

Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or

TMS at 0 ppm.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 5-Oxodecanoic acid (approximately 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Direct Infusion Electrospray Ionization (ESI-MS):

Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped

with an ESI source.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1666350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ionization Mode: Both positive and negative ion modes should be used to observe

different adducts.

Infusion Rate: 5-10 µL/min.

Capillary Voltage: 3-4 kV.

Nebulizer Gas (N₂): 1-2 Bar.

Drying Gas (N₂): 4-8 L/min at 180-200 °C.

Mass Range: m/z 50-500.

Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization):

Derivatization: To increase volatility, the carboxylic acid group can be esterified (e.g., to its

methyl ester using BF₃ in methanol) and the ketone can be converted to an oxime

derivative (using methoxyamine hydrochloride).

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and

hold for 5 minutes.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-450.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid 5-
Oxodecanoic acid directly onto the ATR crystal.
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Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR

absorbance in the regions of interest.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance or Absorbance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

A background spectrum of the empty ATR crystal or the pure solvent should be recorded

and automatically subtracted from the sample spectrum.

Mandatory Visualization
The following diagrams illustrate the logical workflows for the spectroscopic analysis of 5-
Oxodecanoic acid.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 5-Oxodecanoic acid.
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Caption: Workflow for Mass Spectrometry analysis of 5-Oxodecanoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1666350?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666350?utm_src=pdf-body
https://www.benchchem.com/product/b1666350?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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